

# CHF-6550: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CHF-6550** is a novel inhaled therapeutic agent currently under investigation for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). It is classified as a "soft" dual pharmacology Muscarinic Antagonist and  $\beta$ 2-Adrenergic Agonist (MABA). This unique profile allows it to act locally in the lungs, offering the potential for enhanced efficacy and a favorable safety profile by minimizing systemic exposure. This technical guide provides an in-depth overview of the chemical properties, synthesis, and experimental evaluation of **CHF-6550**.

# **Chemical Properties**

**CHF-6550** is a diphenyl hydroxyacetic ester derivative. Its key physicochemical properties are summarized in the table below.



| Property              | Value                  | Source |
|-----------------------|------------------------|--------|
| IUPAC Name            | Not publicly available |        |
| Molecular Formula     | C42H46N4O8             | [1]    |
| Molecular Weight      | 734.84 g/mol           | [1]    |
| CAS Number            | 3052116-62-5           | [1]    |
| Appearance            | Not publicly available |        |
| Solubility            | Not publicly available | _      |
| LogP                  | Not publicly available | _      |
| pKi (M3 Receptor)     | 9.3                    | [1]    |
| pKi (β2 Adrenoceptor) | 10.6                   | [1]    |

# **Synthesis**

The synthesis of **CHF-6550**, as a diphenyl hydroxyacetic ester, likely involves a multi-step process culminating in an esterification reaction. While the specific, detailed protocol for **CHF-6550** is proprietary to Chiesi Farmaceutici, a general synthetic approach for this class of compounds can be inferred from the chemical literature.

A plausible synthetic route would involve the preparation of a key diphenyl hydroxyacetic acid intermediate and a second intermediate containing the  $\beta$ 2-agonist pharmacophore with a suitable linker. The final step would be the coupling of these two intermediates via an ester bond.

A general workflow for the synthesis is as follows:





Click to download full resolution via product page

A generalized synthetic workflow for MABA compounds like CHF-6550.

# **Experimental Protocols**

The development of **CHF-6550** involved a comprehensive suite of in vitro and in vivo assays to characterize its pharmacological activity, pharmacokinetic profile, and safety.

# **In Vitro Assays**

- 1. Receptor Binding Assays:
- Objective: To determine the binding affinity of CHF-6550 to human muscarinic M3 receptors and β2-adrenergic receptors.
- Methodology: Radioligand competition binding assays are a standard method. This typically involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors or [3H]-CGP-12177 for β2 receptors) and increasing concentrations of the unlabeled test compound (CHF-6550). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
- 2. Functional Assays:



- Objective: To assess the functional activity of CHF-6550 as a muscarinic antagonist and a β2-agonist.
- Methodology for Muscarinic Antagonism: A common assay involves measuring the ability of
  the compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing
  the M3 receptor. For example, the inhibitory effect on carbachol-induced calcium influx would
  be measured.
- Methodology for β2-Agonism: The agonist activity is often determined by measuring the production of cyclic AMP (cAMP) in cells expressing the β2 receptor. An increase in cAMP levels upon treatment with CHF-6550 would indicate agonistic activity.

# **Pharmacokinetic and Metabolism Assays**

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the accurate determination of **CHF-6550** and its main metabolite in rat plasma and lung homogenate samples. Biological samples were prepared by a simple protein precipitation method using deuterated internal standards. The analytes were separated on an HSS T3 analytical column with a 3.2-minute run time. Detection was performed on a triple-quadrupole tandem mass spectrometer with positive-ion electrospray ionization by selected-reaction monitoring.[2]

# **Signaling Pathways**

**CHF-6550** exerts its therapeutic effect by simultaneously modulating two distinct signaling pathways in airway smooth muscle cells.

• Muscarinic M3 Receptor Antagonism: Acetylcholine, a neurotransmitter, binds to M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. These receptors are coupled to Gq proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. By acting as an antagonist, CHF-6550 blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing bronchoconstriction.







• β2-Adrenergic Receptor Agonism: The β2-adrenergic receptors are coupled to Gs proteins. When an agonist like **CHF-6550** binds to these receptors, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in the sequestration of intracellular calcium and the relaxation of airway smooth muscle, leading to bronchodilation.

The dual action of **CHF-6550** provides a synergistic effect, offering a more potent and sustained bronchodilation compared to single-target therapies.





Click to download full resolution via product page

Dual signaling pathway of CHF-6550 in airway smooth muscle cells.



# **Experimental Workflow for MABA Drug Discovery**

The discovery and development of a MABA candidate like **CHF-6550** follows a structured and multi-stage workflow, from initial concept to preclinical evaluation.



Click to download full resolution via product page



A typical experimental workflow for the discovery of a MABA drug candidate.

### Conclusion

**CHF-6550** is a promising MABA candidate with a well-defined dual mechanism of action that addresses the underlying pathophysiology of obstructive airway diseases. Its "soft" drug properties are designed to maximize local efficacy in the lungs while minimizing systemic side effects. The comprehensive preclinical evaluation, encompassing detailed chemical characterization, targeted synthesis, and a battery of in vitro and in vivo studies, provides a strong foundation for its further clinical development as a novel treatment for COPD and other respiratory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of a bioanalytical method for the quantification of CHF6550 and its metabolite (CHF6671) in rat plasma and lung homogenate using LC-MS/MS PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CHF-6550: A Technical Guide to its Chemical Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619393#chf-6550-chemical-properties-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com